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Compound of Interest

Compound Name: C25H30BrN304S

Cat. No.: B12619884

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data retrieval, specific experimental Nuclear Magnetic Resonance
(NMR) spectroscopy data for the compound with the molecular formula C25H30BrN304S is
not publicly available. This guide has been constructed based on established principles of NMR
spectroscopy and by referencing spectral data from structurally analogous compounds. The
provided data and interpretations are therefore predictive and intended for illustrative and
guidance purposes.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in
modern drug discovery and development. It provides unparalleled insights into the molecular
structure, conformation, and dynamics of novel chemical entities. This technical guide presents
a predictive overview of the *H and 3C NMR spectroscopic data for the compound
C25H30BrN304S. The content is tailored for researchers, scientists, and drug development
professionals, offering a comprehensive resource for understanding the potential NMR
characteristics of this molecule, detailing experimental protocols, and illustrating logical
workflows for spectral analysis.

Proposed Structure for C25H30BrN304S

To facilitate a meaningful discussion of the NMR data, a plausible chemical structure for
C25H30BrN304S has been proposed. The molecular formula indicates a degree of
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unsaturation of 12. This high degree of unsaturation, along with the elemental composition,
suggests the presence of multiple rings and/or double bonds. A likely structural motif includes a
brominated aromatic ring and a sulfonamide group, common moieties in pharmacologically
active compounds.

Proposed Structure:N-(4-bromophenyl)-N-(2-(diethylamino)ethyl)-4-(pent-4-en-1-
yloxy)benzenesulfonamide

This structure is consistent with the molecular formula and incorporates several common
functional groups, providing a solid basis for predicting its NMR spectra.

Predicted *H and **C NMR Data

The following tables summarize the predicted *H and 3C NMR data for the proposed structure
of C25H30BrN304S. These predictions are based on established chemical shift ranges for
similar functional groups and substitution patterns.

Table 1: Predicted *H NMR Data for C25H30BrN304S (500 MHz, CDClIs)
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

Ar-H (ortho to
7.68 d 8.5 2H

S0Oz2)
7.45 d 8.8 2H Ar-H (ortho to Br)
7.15 d 8.8 2H Ar-H (ortho to N)
6.90 d 8.5 2H Ar-H (ortho to O)
5.85 m - 1H =CH-
5.05-4.95 m - 2H =CH:
4.02 t 6.5 2H -O-CHz2-
3.80 t 7.0 2H -N-CH2-

-N-CH2-
2.65 t 7.0 2H , ,

(diethylamino)
2.55 q 7.2 4H -N-(CH2CHs)2
2.30 m - 2H -CH2-CH=CH:
1.85 p 6.8 2H -O-CH2-CHa2-
1.05 t 7.2 6H -N-(CH2CHs)2

Table 2: Predicted *C NMR Data for C25H30BrN304S (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment

162.5 Ar-C (C-0O)

1445 Ar-C (C-S0O2)

138.0 Ar-C (C-N)

137.5 =CH-

132.0 Ar-CH (ortho to Br)
129.0 Ar-CH (ortho to SOz2)
128.5 Ar-CH (ortho to N)
120.0 Ar-C (C-Br)

115.0 =CH:

114.5 Ar-CH (ortho to O)
67.5 -O-CHa-

52.0 -N-CH2-

49.0 -N-CHa2- (diethylamino)
47.5 -N-(CH2CHs)2

30.0 -CH2-CH=CH:

28.0 -O-CH2-CHa-

11.5 -N-(CH2CHs)2

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental
procedures. The following protocols are recommended for the analysis of C256H30BrN304S.

1. Sample Preparation

o Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from
impurities in the spectra.
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e Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for *H
NMR and 20-50 mg for 13C NMR.

e Solvent: Use a deuterated solvent in which the compound is fully soluble. Chloroform-d
(CDCIs) is a common choice for many organic molecules. The solvent should be of high
isotopic purity (e.g., 99.8% D).

e Procedure:

[e]

Weigh the desired amount of the compound into a clean, dry vial.

o

Add approximately 0.6-0.7 mL of the deuterated solvent.

[¢]

Gently agitate the vial to ensure complete dissolution.

[e]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean NMR tube to remove any particulate matter.

[¢]

Cap the NMR tube securely.
2. NMR Data Acquisition

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better spectral dispersion and sensitivity.

e IH NMR Parameters:

o Pulse Sequence: A standard single-pulse experiment.

o

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

(¢]

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

[¢]

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

e 13C NMR Parameters:
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[e]

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

(¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans

[¢]

(e.g., 1024 or more) is required.

[e]

Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for 13C).

o

(¢]

Integrate the peaks in the *H NMR spectrum.

Mandatory Visualizations

Experimental Workflow for NMR Analysis
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« To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectroscopy
Data for C25H30BrN304S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12619884#nmr-spectroscopy-data-for-
c25h30brn304s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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